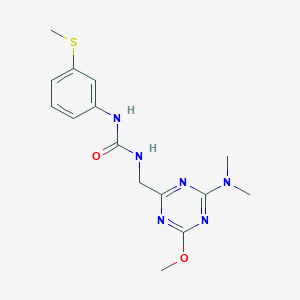
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazine ring and a urea moiety. Its molecular formula is C15H19N5O2S, and it exhibits a molecular weight of 335.41 g/mol. The presence of the dimethylamino and methoxy groups enhances its solubility and bioactivity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, a related compound showed tumor growth inhibition (TGI) in xenograft models, achieving TGI rates of up to 40% at specific dosages . The mechanism is believed to involve the inhibition of indoleamine 2,3-dioxygenase (IDO1), which is crucial in tumor immune evasion.
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has been explored extensively. A study found that related compounds exhibited strong antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties . The presence of the methylthio group in the compound may enhance its interaction with microbial targets.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit IDO1, with some achieving IC50 values as low as 0.1 μM . This inhibition can lead to increased levels of tryptophan and modulation of immune responses, making it a candidate for cancer immunotherapy.
Study 1: In Vivo Efficacy
In a recent study involving mice models, the compound was administered at varying doses to assess its pharmacokinetic profile and efficacy against tumor growth. Results indicated satisfactory absorption and distribution characteristics, with a notable half-life that supports once-daily dosing regimens .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenyl urea scaffold significantly influenced biological activity. Substitutions at specific positions on the phenyl ring were shown to enhance binding affinity to target enzymes . This information is crucial for optimizing lead compounds in drug design.
Data Summary
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-21(2)13-18-12(19-15(20-13)23-3)9-16-14(22)17-10-6-5-7-11(8-10)24-4/h5-8H,9H2,1-4H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHPKBBYGPUWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













